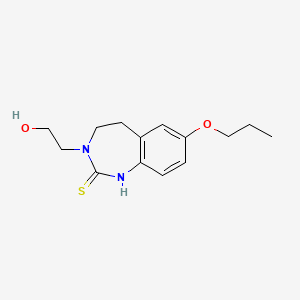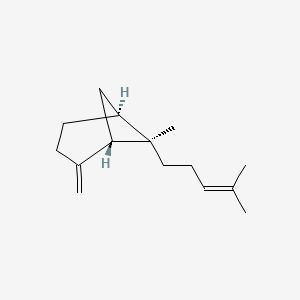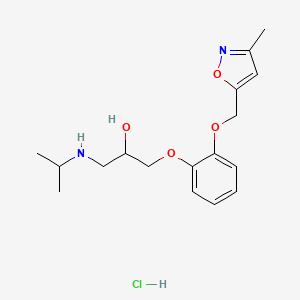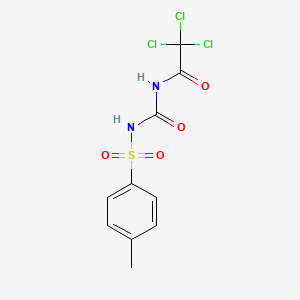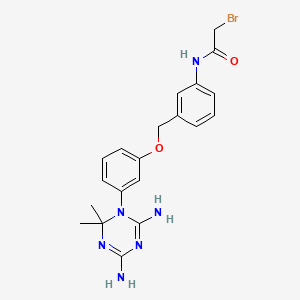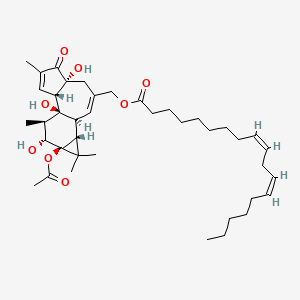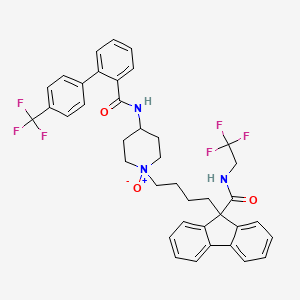
Lomitapide metabolite M9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lomitapide metabolite M9 is a compound derived from the metabolism of lomitapide, a microsomal triglyceride transfer protein inhibitor. Lomitapide is primarily used to treat homozygous familial hypercholesterolemia, a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol. The metabolite M9 is one of the several metabolites formed during the hepatic metabolism of lomitapide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lomitapide involves multiple steps, including the formation of key intermediates through various organic reactions it is known that lomitapide undergoes significant hepatic metabolism via cytochrome P-450 isoenzyme 3A4 to form its major metabolites, including M9 .
Industrial Production Methods
Industrial production of lomitapide and its metabolites involves large-scale organic synthesis techniques. The process typically includes the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the quality and yield of the final product. The exact industrial methods for producing lomitapide metabolite M9 are proprietary and not publicly disclosed.
化学反应分析
Types of Reactions
Lomitapide metabolite M9 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P-450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involving the reduction of functional groups within the molecule.
Substitution: Where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include:
Oxidizing agents: Such as cytochrome P-450 enzymes.
Reducing agents: Including various organic and inorganic reducing agents.
Solvents: Such as methanol, ethanol, and water, used to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include hydroxylated and reduced derivatives. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structures and properties.
科学研究应用
Lomitapide metabolite M9 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving the metabolism of lomitapide and related compounds.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Studied for its potential therapeutic effects and safety profile in the treatment of hypercholesterolemia and related conditions.
Industry: Utilized in the development of new lipid-lowering agents and formulations.
作用机制
The mechanism of action of lomitapide metabolite M9 involves the inhibition of microsomal triglyceride transfer protein within the lumen of the endoplasmic reticulum. This inhibition prevents the formation of apolipoprotein B, leading to a reduction in the formation of very low-density lipoprotein and chylomicrons. As a result, there is a decrease in low-density lipoprotein cholesterol levels .
相似化合物的比较
Lomitapide metabolite M9 can be compared with other similar compounds, such as:
Mipomersen: An antisense oligonucleotide that targets apolipoprotein B-100 mRNA, reducing low-density lipoprotein cholesterol levels.
Evinacumab: A monoclonal antibody that inhibits angiopoietin-like protein 3, leading to reduced low-density lipoprotein cholesterol levels.
Inclisiran: A small interfering RNA that targets proprotein convertase subtilisin/kexin type 9, reducing low-density lipoprotein cholesterol levels.
This compound is unique in its specific inhibition of microsomal triglyceride transfer protein, which distinguishes it from other lipid-lowering agents that target different molecular pathways.
属性
CAS 编号 |
182430-98-4 |
|---|---|
分子式 |
C39H37F6N3O3 |
分子量 |
709.7 g/mol |
IUPAC 名称 |
9-[4-[1-oxido-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-ium-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |
InChI |
InChI=1S/C39H37F6N3O3/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48(51)23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49) |
InChI 键 |
FDUXETILSFJQIF-UHFFFAOYSA-N |
规范 SMILES |
C1C[N+](CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)(CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
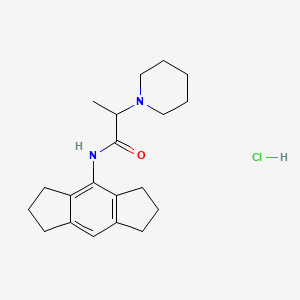
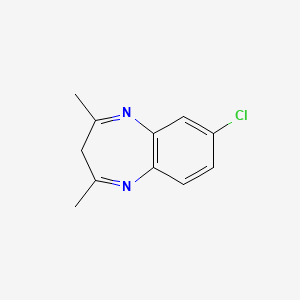
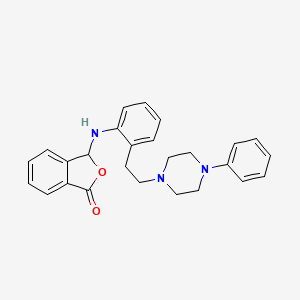
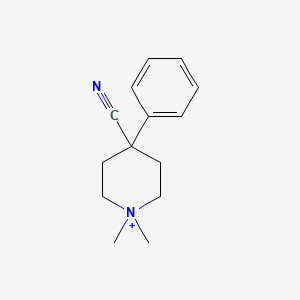
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
